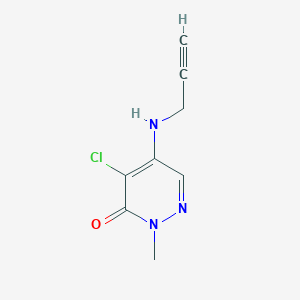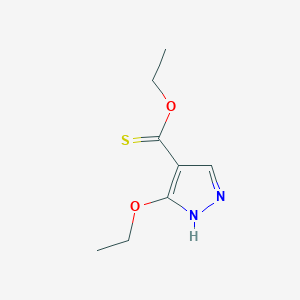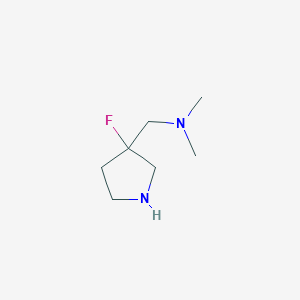
4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one, also known as PMA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in cellular processes. Specifically, 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemical And Physiological Effects
4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antifungal activity. In vitro studies have demonstrated that 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one is cytotoxic to various cancer cell lines, including breast, lung, and prostate cancer cells. 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has also been shown to have anti-inflammatory activity, as it inhibits the production of inflammatory cytokines. Additionally, 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been shown to have antifungal activity against various fungal species, including Candida albicans.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one in lab experiments is its relatively simple synthesis method. Additionally, 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been shown to have potent cytotoxic and antifungal activity, making it a promising candidate for further study. However, one limitation of using 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one in lab experiments is its potential toxicity, as it has been shown to be cytotoxic to both cancer cells and normal cells. Therefore, caution must be taken when handling and using 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one in lab experiments.
Future Directions
There are several future directions for the study of 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one. One potential direction is the development of 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one-based drugs for the treatment of cancer and other diseases. Additionally, further investigation into the mechanism of action of 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one could provide insight into its potential applications in other fields, such as material science and agriculture. Furthermore, the synthesis and characterization of 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one derivatives could lead to the development of compounds with improved efficacy and reduced toxicity.
Synthesis Methods
4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one can be synthesized using a multi-step process involving the reaction of 2-chloro-5-methylpyridazine with propargylamine, followed by the addition of sodium hydride and chloroacetyl chloride. The resulting compound is then treated with sodium methoxide to yield 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one.
Scientific Research Applications
4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In material science, 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been used as a precursor for the synthesis of functional materials, such as metal-organic frameworks. In agriculture, 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been studied for its potential use as a herbicide.
properties
CAS RN |
124414-87-5 |
|---|---|
Product Name |
4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one |
Molecular Formula |
C8H8ClN3O |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
4-chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one |
InChI |
InChI=1S/C8H8ClN3O/c1-3-4-10-6-5-11-12(2)8(13)7(6)9/h1,5,10H,4H2,2H3 |
InChI Key |
BRRUKUQGLOKRJN-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(C=N1)NCC#C)Cl |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NCC#C)Cl |
synonyms |
3(2H)-Pyridazinone, 4-chloro-2-methyl-5-(2-propynylamino)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)